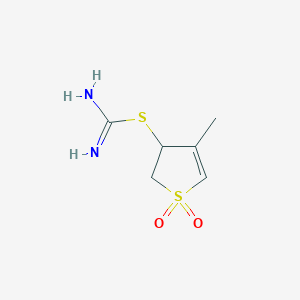![molecular formula C19H18N2O2 B273951 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a heterocyclic compound that contains an oxazole ring and a Schiff base. It is synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(4-methylphenyl)oxazole-5(4H)-one. DMABN has been found to have various applications in scientific research, including its use as a fluorescent probe, a catalyst, and a photosensitizer.
作用机制
The mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not well understood. However, it is believed that 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one acts as a nucleophile in various chemical reactions, including the Knoevenagel condensation and the Michael addition reaction. 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to induce singlet oxygen generation when exposed to light, making it a promising candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. However, it has been reported that 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one exhibits low toxicity in vitro, making it a potentially safe candidate for use in various scientific research applications.
实验室实验的优点和局限性
One of the main advantages of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its strong fluorescence in the visible region of the spectrum, making it an excellent candidate for use in fluorescence microscopy. Additionally, 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has shown promise as a catalyst and a photosensitizer in various chemical reactions and cancer treatments, respectively. However, one of the limitations of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its limited solubility in water, which may hinder its use in certain scientific research applications.
未来方向
There are several future directions for research involving 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new synthetic methods for 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one that improve its solubility in water. Another future direction is the investigation of the mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in various chemical reactions. Additionally, further research is needed to determine the potential applications of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one as a photosensitizer in photodynamic therapy.
合成方法
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(4-methylphenyl)oxazole-5(4H)-one. The reaction is typically carried out in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one as a yellow solid with a melting point of 158-160°C.
科学研究应用
4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been found to have various applications in scientific research. One of the most significant applications of 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its use as a fluorescent probe. 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one exhibits strong fluorescence in the visible region of the spectrum, making it an excellent candidate for use in fluorescence microscopy. 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been used as a catalyst in various chemical reactions, including the Knoevenagel condensation and the Michael addition reaction. Additionally, 4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has shown promise as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated drugs.
属性
产品名称 |
4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-8-15(9-5-13)18-20-17(19(22)23-18)12-14-6-10-16(11-7-14)21(2)3/h4-12H,1-3H3/b17-12+ |
InChI 键 |
OHYANXFRLWWXKU-SFQUDFHCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

